molecular formula C15H10F6O4 B13025366 5,5'-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol)

5,5'-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol)

Cat. No.: B13025366
M. Wt: 368.23 g/mol
InChI Key: CENGQEBOUZRFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol): is a fluorinated aromatic compound characterized by the presence of two benzene-1,3-diol groups connected via a perfluoropropane-2,2-diyl bridge. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol) typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 4,4’-(hexafluoroisopropylidene)diphenol with perfluoropyridine in the presence of a base such as cesium carbonate in acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in the benzene-1,3-diol moieties can undergo oxidation to form quinones.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Reduction: The compound can be reduced under specific conditions to modify the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

    Reduction: Reduced forms of the original compound with modified hydroxyl groups.

Scientific Research Applications

Chemistry: 5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol) is used as a building block in the synthesis of advanced materials, including polymers and resins with enhanced thermal and chemical stability .

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of biosensors and diagnostic tools.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of high-performance coatings, adhesives, and sealants, benefiting from its resistance to harsh chemical environments .

Mechanism of Action

The mechanism of action of 5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol) involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl groups can form hydrogen bonds with various substrates, while the aromatic rings can engage in π-π stacking interactions, influencing the compound’s reactivity and binding affinity .

Properties

Molecular Formula

C15H10F6O4

Molecular Weight

368.23 g/mol

IUPAC Name

5-[2-(3,5-dihydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene-1,3-diol

InChI

InChI=1S/C15H10F6O4/c16-14(17,18)13(15(19,20)21,7-1-9(22)5-10(23)2-7)8-3-11(24)6-12(25)4-8/h1-6,22-25H

InChI Key

CENGQEBOUZRFIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)C(C2=CC(=CC(=C2)O)O)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.